2-(1H-indol-3-yl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
Description
This compound features a 2-oxoacetamide scaffold bridging an indole moiety and a substituted pyrazole-thiazole hybrid.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-14-11-20(26-22(30)21(29)17-12-24-18-10-6-5-9-16(17)18)28(27-14)23-25-19(13-31-23)15-7-3-2-4-8-15/h2-13,24H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVMWFVZCXKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a heterocyclic organic molecule notable for its complex structure, which includes indole, thiazole, and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.44 g/mol. The structure features multiple functional groups that may interact with various biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the coupling of indole derivatives with thiazole and pyrazole components. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Research indicates that derivatives of indole and thiazole exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown efficacy against solid tumors, particularly colon and lung cancers. These compounds often act by inhibiting specific enzymes or pathways involved in tumor growth .
A study highlighted the antitumor activity of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives, demonstrating their potential against various cancer cell lines. The mechanism often involves interaction with cellular receptors or enzymes that regulate cell proliferation .
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory properties. Compounds containing thiazole rings have been shown to modulate inflammatory responses effectively, which is crucial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of electron-donating groups, such as methyl or methoxy substituents on aromatic rings, has been associated with increased potency in anticancer assays .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 10–30 | Anticancer against various lines |
| Compound B | <5 | Strong anti-Bcl-2 activity |
| Compound C | 20–40 | Moderate cytotoxicity |
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
- Antitumor Efficacy : A series of indole-thiazole hybrids were synthesized and evaluated for their anticancer activity against human glioblastoma and melanoma cell lines. The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
- Inflammation Modulation : Another study focused on thiazole derivatives' ability to reduce markers of inflammation in vitro. The compounds were tested for their effects on cytokine release in macrophage cultures, showing promising results in reducing TNF-alpha levels .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Structural Differences :
- Heterocyclic Linkers : Pyrazole-thiazole in the target vs. triazole-thiazole (9c ) or isoxazole ( ). These differences modulate steric hindrance and electronic properties.
- Functional Groups : The 4-phenylthiazole in the target may enhance π-π stacking compared to bromophenyl (9c) or fluorobenzyl (2a) groups.
Critical Observations :
- Amide Bond Formation : Common across all compounds (e.g., oxalyl chloride-mediated coupling in 5r ).
- Heterocyclic Assembly : Click chemistry (9c ) vs. traditional cyclization (’s oxadiazole synthesis).
- Purification : Melting points and NMR data ( ) ensure structural fidelity, whereas biological assays (e.g., IC₅₀ for 5r ) validate functionality.
Anticancer Activity :
- 5r (Adamantane derivative) : Strong activity against HepG2 (IC₅₀: 10.56 μM) via caspase-8 activation, suggesting extrinsic apoptosis pathway dominance .
- 9c () : Docking studies indicate favorable binding to enzyme active sites (e.g., comparable to acarbose), though specific IC₅₀ values are unreported .
Antimicrobial Activity :
- 8,9-Dihydrocoscinamide B : Active against Gram-positive pathogens (S. aureus) but ineffective against Gram-negative ESKAPE strains . The dual indole motif may limit membrane penetration in Gram-negative bacteria.
Structure-Activity Relationships (SAR) :
- Adamantane vs. Phenylthiazole : Bulky adamantane (5r ) enhances cytotoxicity but may reduce solubility, whereas phenylthiazole (target compound) balances hydrophobicity and bioavailability.
- Indole Positioning : C3-substituted indoles (target, 5r) show superior activity vs. C2/C4 substitutions (e.g., 2a ).
Q & A
Q. What are common synthetic routes for 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide?
The compound is synthesized via multi-step heterocyclic coupling. Key steps include:
- Indole-thiazole coupling : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazole intermediates under reflux in acetic acid (Method A) .
- Pyrazole functionalization : Introducing the 3-methyl-1-(4-phenylthiazol-2-yl)pyrazole moiety via nucleophilic substitution or condensation reactions using sodium acetate as a base .
- Oxoacetamide formation : Final coupling of the indole-thiazole intermediate with oxoacetic acid derivatives under anhydrous conditions .
Purification: Recrystallization from DMF/acetic acid mixtures is critical for isolating high-purity crystals .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., indole C3, thiazole C2). For example, indole protons resonate at δ 7.04–7.30 ppm, while thiazole protons appear at δ 4.16–4.54 ppm .
- Mass spectrometry (EIMS) : Confirm molecular ion peaks (e.g., m/z 189 for indole fragments) and fragmentation patterns .
- Elemental analysis : Validate stoichiometry by comparing calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with substituted thiazole rings?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while acetic acid improves cyclization efficiency .
- Catalyst screening : Test KCO vs. NaOAc for nucleophilic substitution reactions; KCO often improves yields by 15–20% in thiazole alkylation .
- Temperature control : Reflux at 110–120°C for 3–5 hours minimizes side products (e.g., over-oxidized thiophenes) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects : Rotameric equilibria in the oxoacetamide group can split peaks. Use variable-temperature NMR to confirm .
- Impurity analysis : HPLC with UV detection (λ = 254 nm) identifies byproducts like unreacted 3-formylindole derivatives .
- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .
Q. What computational strategies predict the compound’s biological activity?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. Focus on hydrophobic interactions between the phenylthiazole moiety and receptor pockets .
- QSAR modeling : Train models on indole-thiazole derivatives with known IC values (e.g., anti-inflammatory or anticancer activity) to predict potency .
Q. How to design analogs with improved metabolic stability?
- Bioisosteric replacement : Substitute the methyl group on the pyrazole ring with trifluoromethyl (-CF) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Convert the oxoacetamide group to ester prodrugs (e.g., ethyl ester) for enhanced plasma stability .
Methodological Notes
-
Critical data tables :
-
Key challenges :
- Avoiding dimerization of indole intermediates during reflux .
- Managing steric hindrance in N-aryl pyrazole substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
